REACTION_CXSMILES
|
Cl[CH:2]1[C:7](=O)[CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[C:10](=[S:15])([O:12]CC)[NH2:11]>O>[O:9]=[C:3]1[C:2]2[S:15][C:10](=[O:12])[NH:11][C:7]=2[CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1=O)=O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
was recovered by vacuum
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
was crystallized from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCC=2NC(SC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |